molecular formula C12H23N3O B1519220 2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine CAS No. 1094880-41-7

2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine

Cat. No.: B1519220
CAS No.: 1094880-41-7
M. Wt: 225.33 g/mol
InChI Key: RFVNNXJBTOUUQI-UHFFFAOYSA-N
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Description

2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine is a piperazine derivative featuring a cyclopentanecarbonyl substituent at the 4-position of the piperazine ring, linked to an ethylamine side chain. Piperazine derivatives are widely explored for their versatility in drug design due to their ability to act as spacers, hydrogen bond acceptors, or conformational modifiers .

Properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c13-5-6-14-7-9-15(10-8-14)12(16)11-3-1-2-4-11/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVNNXJBTOUUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Formation of the 4-cyclopentanecarbonylpiperazine intermediate.
  • Subsequent introduction of the ethan-1-amine side chain at the piperazine nitrogen.

The key synthetic challenge is the selective acylation and alkylation on the piperazine ring to afford the target compound with high purity and yield.

Preparation of 1-Amino-4-cyclopentylpiperazine Intermediate

A critical intermediate in the synthesis is 1-amino-4-cyclopentylpiperazine, which can be prepared via nucleophilic substitution reactions involving bis(2-chloroethyl)cyclopentylamine and hydrazine hydrate under controlled conditions.

Key reaction parameters:

Parameter Condition
Molar ratio (bis(2-chloroethyl)cyclopentylamine : hydrazine hydrate) 1:10
Reaction temperature 50–55 °C
Purification steps Alkalization, extraction, concentration, and vacuum distillation

The process involves:

  • Step 1: Reaction of bis(2-chloroethyl)cyclopentylamine with hydrazine hydrate to substitute chlorine atoms with amino groups.
  • Step 2: Purification by alkalization and organic extraction.
  • Step 3: Concentration and distillation under reduced pressure to isolate the pure intermediate.

This method is described in detail in patent CN117186032A and provides a robust route to obtain the amino-substituted piperazine intermediate critical for further functionalization.

Acylation to Form 4-Cyclopentanecarbonylpiperazine

The next step involves acylation of the piperazine nitrogen with cyclopentanecarbonyl chloride or an equivalent cyclopentanecarbonylating agent. This reaction is typically conducted under inert atmosphere to avoid moisture and side reactions.

Typical conditions:

| Reagent | Cyclopentanecarbonyl chloride or activated cyclopentanecarboxylic acid derivative |
| Reaction environment | Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under inert gas (N2 or Ar) |
| Temperature | 0 to 25 °C (controlled addition) |
| Base | Triethylamine or similar organic base to scavenge HCl |

The reaction proceeds smoothly to give the 4-cyclopentanecarbonylpiperazine intermediate, which is then purified by standard extraction and crystallization techniques.

Introduction of Ethan-1-amine Side Chain

The final step involves alkylation of the remaining piperazine nitrogen with a suitable ethan-1-amine derivative or precursor, often via nucleophilic substitution or reductive amination.

Possible methods:

  • Direct alkylation using 2-chloroethylamine or its protected derivatives.
  • Reductive amination of the corresponding aldehyde with piperazine nitrogen.

Reaction conditions typically involve:

Parameter Condition
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Temperature 40–80 °C
Catalyst or base Potassium carbonate or sodium hydride to deprotonate amine
Reaction time Several hours (4–12 h)

Purification is achieved by aqueous workup, extraction, and chromatographic methods to isolate the target compound.

Purification and Characterization

After synthesis, purification typically involves:

  • Liquid-liquid extraction with organic solvents.
  • Drying over anhydrous agents (e.g., magnesium sulfate).
  • Concentration under reduced pressure.
  • Chromatography (silica gel column or preparative HPLC) if needed.
  • Crystallization from suitable solvents.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • High-Performance Liquid Chromatography (HPLC).
  • Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Melting point analysis.

These methods confirm the structure, purity, and identity of the compound.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Nucleophilic substitution Bis(2-chloroethyl)cyclopentylamine + hydrazine hydrate, 50–55 °C, molar ratio 1:10 Formation of 1-amino-4-cyclopentylpiperazine intermediate
2 Acylation Cyclopentanecarbonyl chloride, base (triethylamine), inert atmosphere, 0–25 °C 4-Cyclopentanecarbonylpiperazine intermediate
3 Alkylation/Reductive amination 2-Chloroethylamine or equivalent, polar aprotic solvent, base, 40–80 °C Final product 2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine

Research Findings and Notes

  • The preparation method involving hydrazine hydrate substitution is efficient and scalable, with purification steps ensuring high purity.
  • Acylation under inert atmosphere prevents hydrolysis and side reactions, improving yield and product quality.
  • Alkylation with ethan-1-amine derivatives requires careful control of temperature and base to avoid over-alkylation or polymerization.
  • Safety precautions are critical due to the reactive nature of intermediates and reagents; handling under inert gas and moisture exclusion is recommended.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

  • Oxidation Products: : Corresponding oxo derivatives.

  • Reduction Products: : Reduced forms of the compound.

  • Substitution Products: : Substituted derivatives of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine is being investigated for its potential as a therapeutic agent in various medical conditions. Its piperazine moiety contributes to its pharmacological properties, making it a candidate for developing drugs targeting neurological disorders and other ailments.

Case Study: Antidepressant Activity
Research has indicated that compounds containing piperazine structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that derivatives of piperazine can enhance serotonin receptor activity, potentially leading to mood improvement .

Drug Development

The compound serves as a building block in the synthesis of more complex molecules with therapeutic potential. Its structural versatility allows for modifications that can enhance efficacy or reduce side effects.

Table 1: Comparison of Derivatives

Compound NameStructureNotable Features
This compoundStructureBase compound for further modifications
Derivative AStructureIncreased lipophilicity, enhanced bioavailability
Derivative BStructureImproved receptor selectivity

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Its ability to modulate biological pathways makes it a valuable tool in understanding disease mechanisms.

Case Study: Enzyme Inhibition
Preliminary studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating metabolic disorders such as diabetes and obesity .

Mechanism of Action

The mechanism by which 2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The cyclopentanecarbonyl group in the target compound provides moderate lipophilicity, intermediate between the highly lipophilic tert-butyl derivative (184.28 g/mol) and the polar sulfonyl-methoxyphenyl analog (299.39 g/mol) .
  • Hydrogen Bonding: The carbonyl group in the target compound may enhance solubility and receptor interactions compared to non-carbonyl analogs like 4-cyclopentylpiperazin-1-amine .

Receptor Modulation

  • TAAR1 Agonists : Compounds like 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine (C₄H₈N₄) act as trace amine-associated receptor 1 (TAAR1) agonists, with submicromolar activity attributed to their triazole core and amine functionality . In contrast, the cyclopentanecarbonyl group in the target compound may favor interactions with hydrophobic receptor pockets, though specific TAAR1 data are unavailable.
  • Cytotoxicity : Piperazine-linked naphthalimide derivatives (e.g., SA1–SA7) demonstrate cytotoxicity in cancer cells, where the ethylamine-piperazine backbone likely enhances cellular uptake .

Enzymatic and Solubility Profiles

  • Stability : Cyclopentanecarbonyl derivatives may exhibit greater metabolic stability than esters or amides due to reduced susceptibility to hydrolysis .

Biological Activity

2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine, also known by its CAS number 1094880-41-7, is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews various studies focusing on its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C₁₂H₂₃N₃O
  • Molecular Weight : 225.33 g/mol
  • Purity : Typically ≥ 95% .

Antibacterial Activity

Recent studies have explored the antibacterial efficacy of this compound against various bacterial strains. For instance, it has been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

The compound demonstrated significant antibacterial activity, which suggests its potential as a lead compound for developing new antibiotics .

Cytotoxicity and Apoptosis

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay was employed to evaluate cell viability.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30

The compound was found to induce apoptosis in these cell lines, as evidenced by increased Annexin V binding, indicating its potential as an anticancer agent .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. Researchers synthesized a series of piperazine-based compounds and evaluated their biological activities through a combination of in vitro assays and computational modeling.

Findings:

  • Enhanced Activity : Modifications to the piperazine ring structure led to compounds with improved antibacterial and cytotoxic properties.
  • Predictive Modeling : 3D-QSAR analysis indicated that specific functional groups significantly influence biological activity, providing insights for further drug design.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound were also investigated. The compound was shown to be a substrate for certain cytochrome P450 enzymes but did not exhibit significant renal clearance, suggesting a prolonged half-life in systemic circulation.

ADMET Property Observation
CYP Enzyme SubstrateYes
Renal ClearanceMinimal
Hepatic MetabolismPresent

These properties indicate that the compound could interact with other drugs metabolized by CYP enzymes, highlighting the importance of considering drug-drug interactions in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine in academic research?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling cyclopentanecarbonyl chloride with piperazine derivatives, followed by introducing the ethylamine moiety. Key parameters include reaction temperature (e.g., 140°C in ethanol with triethylamine (TEA)), solvent choice (ethanol or dichloromethane), and reaction time (overnight). Purification is achieved via preparative TLC or column chromatography, with structural confirmation using NMR and mass spectrometry (MS) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Identifies proton environments and carbon frameworks (e.g., distinct signals for piperazine and cyclopentyl groups).
  • MS (ESI+) : Confirms molecular weight (e.g., [M+H]+ peaks).
  • X-ray crystallography : Provides definitive structural data if single crystals are obtained, as demonstrated in similar piperazine derivatives .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. First aid measures include rinsing exposed areas with water and seeking medical attention. Storage at room temperature away from oxidizers is advised, following guidelines from safety data sheets of structurally related amines .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Methodological Answer :

  • Reaction Optimization : Adjust temperature (e.g., 140°C for cyclization), solvent polarity (ethanol vs. dichloromethane), and stoichiometry.
  • Purification : Use preparative TLC or HPLC to isolate high-purity fractions.
  • Quality Control : Monitor reactions via TLC and intermediate characterization using MS .

Q. How do researchers elucidate the structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., cyclopentyl group, piperazine ring) and test biological activity (e.g., receptor binding assays).
  • Computational Modeling : Perform molecular docking or QSAR studies to predict interactions with targets like adenosine receptors, as seen in piperazine-based drug design .

Q. What strategies resolve discrepancies in biological activity data across studies involving piperazine derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare cell lines, concentrations, and incubation times.
  • Purity Verification : Use HPLC and NMR to rule out impurities.
  • Stereochemical Analysis : Evaluate enantiomer-specific effects, as seen in patent data for chiral piperazine derivatives .

Q. How is the environmental fate of this compound assessed in ecological studies?

  • Methodological Answer :

  • Physicochemical Profiling : Measure logP, solubility, and stability under hydrolytic/photolytic conditions.
  • Biodegradation Assays : Test microbial breakdown in soil/water systems.
  • Predictive Modeling : Use tools to estimate distribution in environmental compartments, aligning with methodologies from long-term ecological projects .

Q. What role does stereochemistry play in the biological activity of this compound, and how is it controlled during synthesis?

  • Methodological Answer :

  • Stereochemical Impact : Enantiomers may exhibit divergent target affinities (e.g., receptor selectivity).
  • Synthesis Control : Use chiral catalysts or resolving agents to isolate specific enantiomers.
  • Analytical Confirmation : Chiral HPLC or polarimetry validates enantiomeric purity, as demonstrated in patent syntheses of stereoisomeric piperazines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.